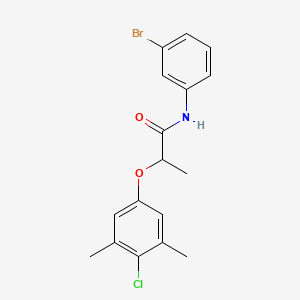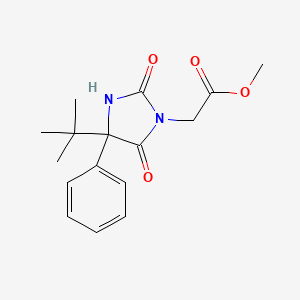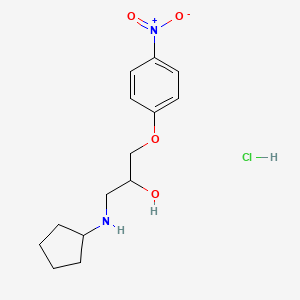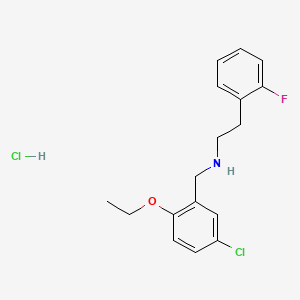
1-(cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride, commonly known as “ICI-118,551”, is a selective β2-adrenergic receptor antagonist. It is a widely used research chemical in the field of pharmacology and drug discovery. In
Mécanisme D'action
ICI-118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. By blocking the receptor, ICI-118,551 inhibits the downstream signaling pathways that are activated by the receptor, leading to a decrease in bronchodilation, cardiac output, and glucose metabolism.
Biochemical and Physiological Effects:
ICI-118,551 has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease airway resistance and increase airway conductance in guinea pigs and dogs. It has also been shown to decrease cardiac output and increase systemic vascular resistance in rats. In addition, it has been shown to decrease glucose uptake and glycogen synthesis in rat skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
ICI-118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable research tool for studying the role of β2-adrenergic receptors in various physiological processes. However, it is important to note that the effects of ICI-118,551 may vary depending on the species and model used. In addition, ICI-118,551 has a relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving ICI-118,551. One area of interest is the development of new β2-adrenergic receptor antagonists for the treatment of respiratory disorders, such as asthma and COPD. Another area of interest is the role of β2-adrenergic receptors in glucose metabolism and the potential use of β2-adrenergic receptor antagonists for the treatment of type 2 diabetes. Finally, there is a need for further research to fully understand the biochemical and physiological effects of ICI-118,551 in different animal models and under different experimental conditions.
Applications De Recherche Scientifique
ICI-118,551 is primarily used as a research tool in the field of pharmacology. It is used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It is also used in drug discovery to develop new β2-adrenergic receptor antagonists for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(4-fluorophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2.ClH/c15-11-5-7-14(8-6-11)18-10-13(17)9-16-12-3-1-2-4-12;/h5-8,12-13,16-17H,1-4,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVDUQZFMCYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(4-fluorophenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4178063.png)
![{[2-(allyloxy)-1-naphthyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4178069.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4178080.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(methylthio)propanamide](/img/structure/B4178092.png)


![N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178102.png)


![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4178129.png)
![ethyl 3-methyl-6-(4-morpholinyl)-1-phenyl-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4178130.png)


